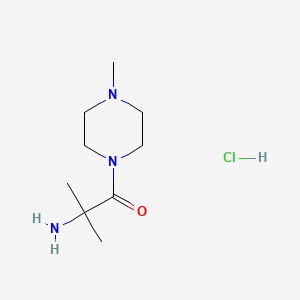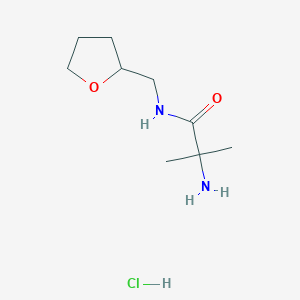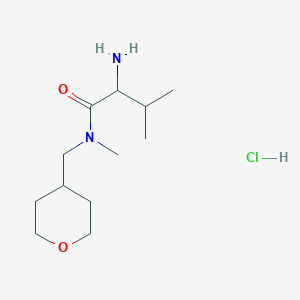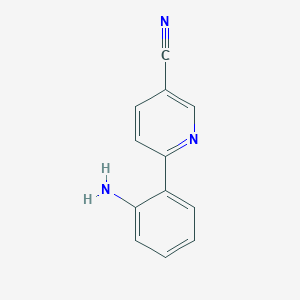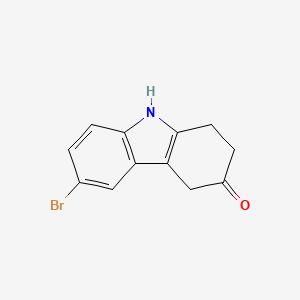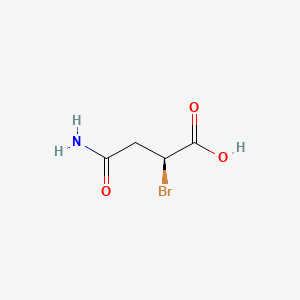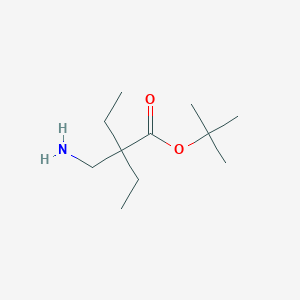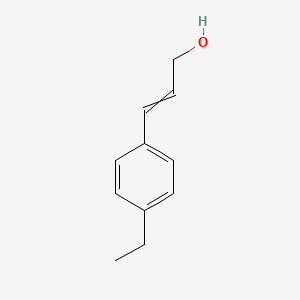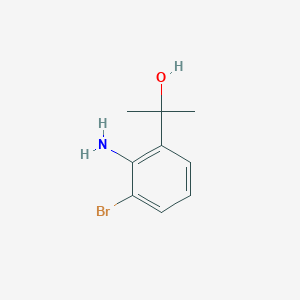![molecular formula C10H17ClN2O3S B1527922 S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride CAS No. 1355644-95-9](/img/structure/B1527922.png)
S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride
Vue d'ensemble
Description
“S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride” is a versatile chemical compound used in scientific research. It exhibits great complexity due to its complex molecular structure. The IUPAC name for this compound is 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3S.ClH/c1-12(6-7-13)16(14,15)10-5-3-2-4-9(10)8-11;/h2-5,13H,6-8,11H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride” is 280.78 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
- Application : Utilization in producing mammalian metabolites of AMPA receptor potentiators, highlighting the role of microbial-based biocatalytic systems for producing metabolites (Zmijewski et al., 2006).
Antitumor Activity
- Application : Used in cell-based antitumor screens, with certain sulfonamides showing potent cell cycle inhibition properties in cancer cell lines (Owa et al., 2002).
Microbial Degradation of Antibiotics
- Application : Demonstrated in the degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation (Ricken et al., 2013).
Antimicrobial Activity
- Application : Synthesis of new heterocycles based on sulfonamides for antimicrobial properties, highlighting the potential in developing new antimicrobial agents (El‐Emary et al., 2002).
Electrochemical Degradation in Environmental Applications
- Application : Involvement in the electrochemical degradation of sulfonamides, indicating its relevance in environmental cleanup and pollution control (Fabiańska et al., 2014).
Enzyme Modification
- Application : Used as a reagent for nucleophilic side chains of proteins, providing insights into protein chemistry and potential pharmaceutical applications (Llamas et al., 1986).
Synthesis of Novel Compounds
- Application : In the synthesis of novel compounds like thiadiazinane dioxides, demonstrating its role in creating new molecular structures for various applications (Khumalo et al., 2018).
Propriétés
IUPAC Name |
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-12(6-7-13)16(14,15)10-5-3-2-4-9(10)8-11;/h2-5,13H,6-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHUKRMCSZONTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
